molecular formula C44H47NO4 B589958 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE CAS No. 157891-92-4

3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE

Cat. No.: B589958
CAS No.: 157891-92-4
M. Wt: 653.863
InChI Key: GQJWDBCOKDMQTG-NGHQQUAESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE involves multiple steps. One notable method includes the conversion of diprenorphine to 6-O-desmethyl-diprenorphine using LiAlH4/CCl4 system . The phenolic 3-OH group is then protected with a triphenylmethyl group, resulting in this compound . Selective alkylation of this intermediate is achieved using (2-bromoethoxy)-tert-butyldiphenylsilane in the 6-O-position . Finally, the TBDPS protecting group is cleaved, and the primary alcohol is tosylated with Tos2O/CH2Cl2/pyridine to yield the desired precursor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the outlined laboratory procedures, with potential optimizations for scale-up and automation to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Substitution: Conditions often involve or in the presence of bases like or .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its utility as a precursor for radiolabeled imaging agents. Its trityl protection group allows for selective reactions, facilitating the synthesis of various derivatives for research applications .

Properties

CAS No.

157891-92-4

Molecular Formula

C44H47NO4

Molecular Weight

653.863

InChI

InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1

InChI Key

GQJWDBCOKDMQTG-NGHQQUAESA-N

SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O

Origin of Product

United States

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